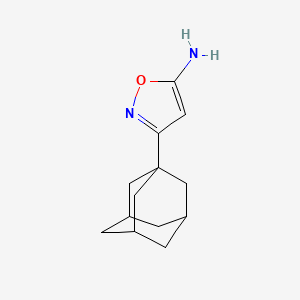
5-Amino-3-(1-adamantyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(1-adamantyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features an adamantyl group, which is a bulky, diamond-like structure, attached to the isoxazole ring. The presence of the adamantyl group imparts unique physical and chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-adamantyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3+2) cycloaddition reaction . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal-free catalysts to reduce costs and environmental impact. The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(1-adamantyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: tert-Butyl nitrite, isoamyl nitrite.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper (I) chloride, gold (III) chloride, ruthenium (II) complexes.
Major Products
Major products formed from these reactions include substituted isoxazoles, oximes, and nitrile oxides. These products can further undergo transformations to yield a variety of biologically active compounds .
Applications De Recherche Scientifique
5-Amino-3-(1-adamantyl)isoxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(1-adamantyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, certain isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells by inducing apoptosis through the activation of caspases and the Fas pathway . Additionally, the compound can modulate the activity of enzymes and receptors involved in inflammatory and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-(tert-butyl)isoxazole: Similar in structure but with a tert-butyl group instead of an adamantyl group.
5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole: Contains a triazole ring instead of an isoxazole ring.
Uniqueness
The uniqueness of 5-Amino-3-(1-adamantyl)isoxazole lies in the presence of the adamantyl group, which imparts enhanced stability and lipophilicity to the compound. This makes it more effective in crossing biological membranes and interacting with hydrophobic targets, thereby increasing its potential as a therapeutic agent .
Propriétés
Numéro CAS |
794566-81-7 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
3-(1-adamantyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H18N2O/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7,14H2 |
Clé InChI |
FOQCHKBTOPYOPO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=NOC(=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


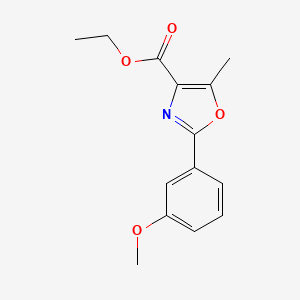
![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
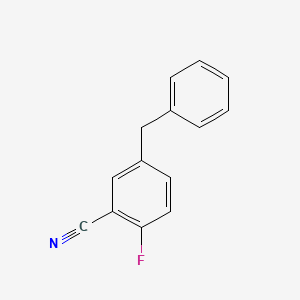
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
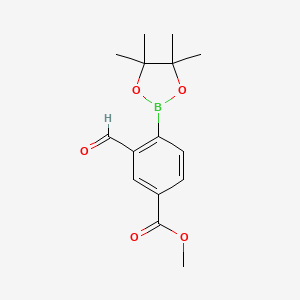

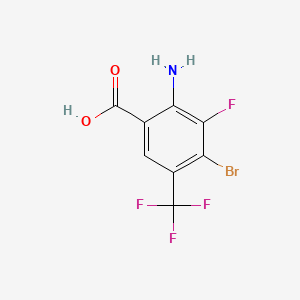
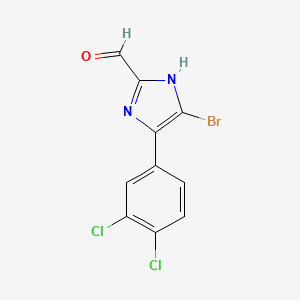
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)

![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
